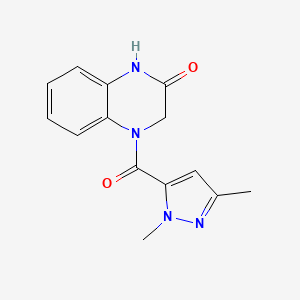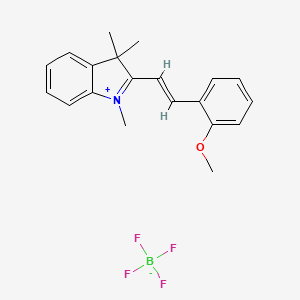
(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate, commonly known as MitoBloCK-7, is a fluorescent dye that is used in various biological applications. It is a highly potent and selective inhibitor of mitochondrial complex II, which is involved in the electron transport chain. MitoBloCK-7 has gained significant attention in recent years due to its unique properties and potential applications in scientific research.
Applications De Recherche Scientifique
Electrochemical Applications
One significant application of tetrafluoroborate-related compounds is in the field of electrochemistry, particularly for electric double layer capacitor (EDLC) applications. Sato, Masuda, and Takagi (2004) explored the electrochemical properties of an aliphatic quaternary ammonium salt combined with tetrafluoroborate, demonstrating its potential as a practically useful ionic liquid for electrochemical capacitors due to its wide potential window and high ionic conductivity. This research underlines the compound's suitability for high-performance energy storage devices (Sato, Masuda, & Takagi, 2004).
Nonlinear Optical Materials
In the field of integrated photonics and optical data storage, the synthesis and characterization of new benzo[e]indol salts, which are related to the core structure of the queried compound, have shown significant potential. Wen et al. (2020) synthesized iodide salts with benzo[e]indol cations that exhibit remarkable second harmonic generations, indicating their importance in nonlinear optical applications. These materials could be pivotal in advancing technologies in optical information processing and storage (Wen et al., 2020).
Polymer Science
In polymer science, the compound's related ionic liquid tetrafluoroborates have been investigated for their potential in cationic polymerization. Perkowski, You, and Nicewicz (2015) demonstrated metal-free, visible light-initiated, living cationic polymerization of 4-methoxystyrene, highlighting the control over molecular weight and dispersity achieved through this innovative approach. This work suggests potential applications in the precise synthesis of polymers with tailored properties (Perkowski, You, & Nicewicz, 2015).
Photochemistry
In photochemistry, the compound's framework has been explored for its role in photoinitiated polymerization processes. Zhang et al. (2014) utilized a related 2-(4-methoxystyryl) compound as a photoinitiator for the free radical photopolymerization of (meth)acrylates under LED irradiation. This research showcases the potential of such compounds in enabling efficient polymerization processes under visible light, a promising avenue for developing sustainable and energy-efficient polymer production techniques (Zhang et al., 2014).
Propriétés
IUPAC Name |
2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22NO.BF4/c1-20(2)16-10-6-7-11-17(16)21(3)19(20)14-13-15-9-5-8-12-18(15)22-4;2-1(3,4)5/h5-14H,1-4H3;/q+1;-1/b14-13+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFXPUJRZJKGW-IERUDJENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=CC=C3OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2-methoxystyryl)-1,3,3-trimethyl-3H-indol-1-ium tetrafluoroborate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



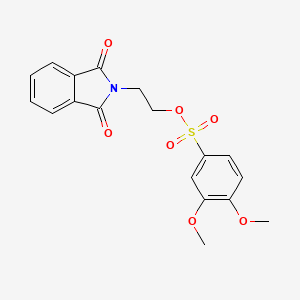
![N-(2,3-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2618241.png)

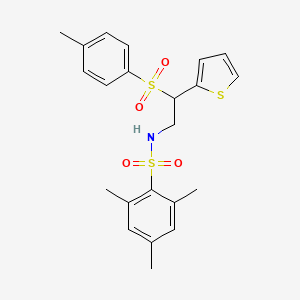
![N-[(2-Cyclopentyloxyphenyl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2618244.png)
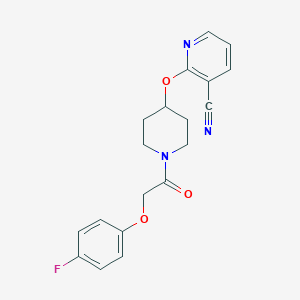
![N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2618247.png)
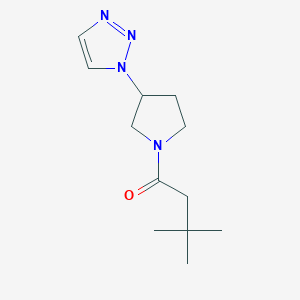
![Methyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618252.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2618253.png)
